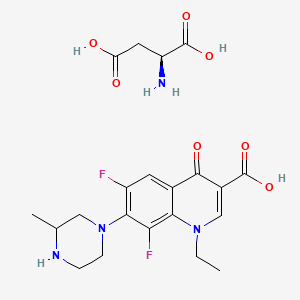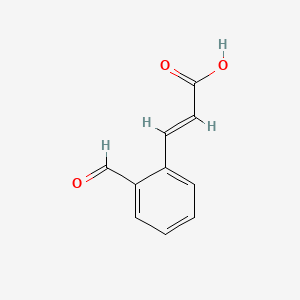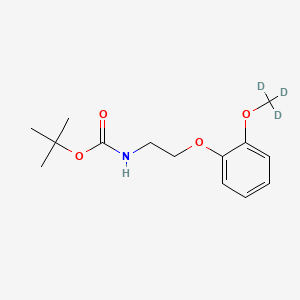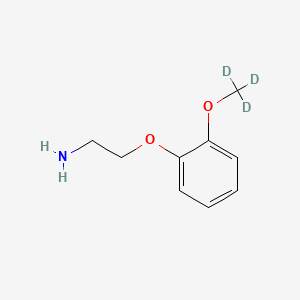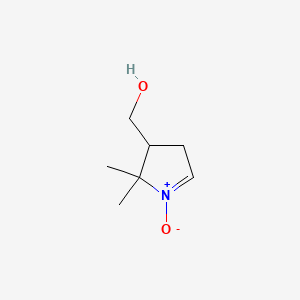
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is an organic compound . It is generally used as a free-radical spin-trapping agent, or electrophilic component during the synthesis of pyrrolidine derivatives . It may also be considered as 1,3-dipole in cycloaddition processes .
Synthesis Analysis
The spin traps substituted with some groups at the 4-position of dimethyl-1-pyrroline N-oxide (DMPO) were compared with DMPO itself regarding their abilities as spin traps and their physical properties . 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (4HMDMPO) was made by a unique method from 2(5H)-furanone .Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is C7H13NO2 . Its molecular weight is 143.18 .Chemical Reactions Analysis
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is used to study radicals formed by enzymatic acetaldehyde oxidation .Physical And Chemical Properties Analysis
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide is a white to faintly yellow solid or oil (depending on the temperature because of the low melting point) and is commercially available . It has a melting point of 27–28°C, a boiling point of 66–67°C/0.6mmHg, a density of 1.015g/mL at 25°C, and a refractive index of nD25 1.4940 . It is soluble in H2O, EtOH, MeOH, DMSO, and most organic solvents .Applications De Recherche Scientifique
Neuroprotective Agent
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide (DMPO) is used as a neuroprotective agent due to its ability to trap nitric oxide, which plays a role in neurodegenerative diseases. By trapping nitric oxide, DMPO can help protect neurons from damage .
Spin Trapping of Radicals
DMPO is widely used in spin trapping, a method used to detect free radicals. It is particularly useful for studying radicals formed by enzymatic acetaldehyde oxidation and has been shown to decrease DNA damage in lymphocytes when incubated with NiCl2 .
Catalysis
DMPO can act as a ligand for metal complexes, serving as a catalyst in organic synthesis reactions. It provides high catalytic activity in oxidation reactions .
Metal Ion Sensing
Due to its ability to form stable complexes with metal ions, DMPO can be used as a sensor for detecting metal ions .
Synthesis of Pyrrolidine Derivatives
DMPO is used as an electrophilic component during the synthesis of pyrrolidine derivatives, which are valuable in various chemical syntheses .
1,3-Dipole in Cycloaddition Processes
As a 1,3-dipole, DMPO is involved in cycloaddition processes, which are crucial for constructing complex molecular structures .
Detection of Reactive Species by Mass Spectrometry A biotinylated analogue of DMPO has been developed for the specific capture and detection of highly reactive species by mass spectrometry. This application is significant for identifying proteins or peptides that interact with these reactive species .
Mécanisme D'action
Target of Action
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, also known as (2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol, is primarily used as a free-radical spin-trapping agent . It is used in proteomics research and is known to be a neuroprotective agent .
Mode of Action
The compound acts as a spin trap , which is a chemical that can react with free radicals to form stable products . These stable products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . It can also act as an electrophilic component during the synthesis of pyrrolidine derivatives .
Biochemical Pathways
It is used to study radicals formed by enzymatic acetaldehyde oxidation .
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, and Methanol . It is recommended to be stored at -20° C . .
Result of Action
The compound’s action results in the formation of stable products from free radicals . These stable products can then be studied using EPR spectroscopy . It has been used to study radicals formed by enzymatic acetaldehyde oxidation .
Action Environment
The compound is light sensitive, hygroscopic, and heat sensitive . It should be stored in the dark, under an inert gas, and kept cold . It is also incompatible with strong oxidizing agents and moisture .
Safety and Hazards
When handling 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)6(5-9)3-4-8(7)10/h4,6,9H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOGUBDFMPSLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC=[N+]1[O-])CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661938 |
Source


|
| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-Oxide | |
CAS RN |
176793-52-5 |
Source


|
| Record name | (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



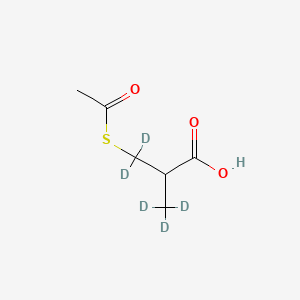

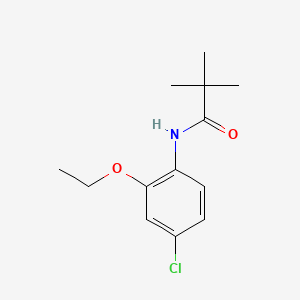
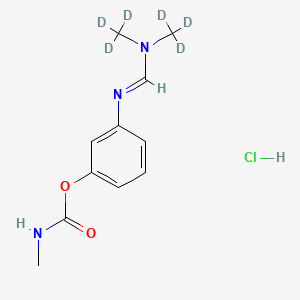
![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)


